4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate chemical properties
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate chemical properties
An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol
Abstract
This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound featuring a phenol moiety attached to a 1,2,3,4-thiatriazole ring. While specific experimental data on this exact molecule, particularly its hydrate form, is limited in publicly accessible literature, this document synthesizes available data for the anhydrous parent compound and provides expert-driven insights based on the known chemistry and biological context of related thiatriazole and thiadiazole derivatives. The guide covers core chemical properties, a plausible synthetic route, potential biological significance, and essential safety information, serving as a foundational resource for researchers investigating this and similar chemical scaffolds.
Core Chemical Properties and Structure
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS: 23567-67-1) is a small molecule that merges the functionalities of a phenol and an amino-thiatriazole. The 1,2,3,4-thiatriazole ring is a relatively unstable heterocycle known for its tendency to decompose upon heating[1]. The phenol group provides a site for hydrogen bonding and potential metabolic activity. While the query specifies a "hydrate," no specific data for a hydrated form is available; therefore, this guide focuses on the properties of the parent anhydrous compound.
The fundamental identifiers and computed physicochemical properties are summarized below.
Chemical Structure
Caption: 2D Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.
Physicochemical Data
The following table summarizes key computed properties for the anhydrous molecule, derived from the PubChem database. This data is critical for predicting its behavior in biological systems and for planning experimental work.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄OS | [2] |
| Molecular Weight | 194.22 g/mol | [2] |
| IUPAC Name | 4-(1,2,3,4-thiatriazol-5-ylamino)phenol | [2] |
| CAS Number | 23567-67-1 | [2] |
| XLogP3-AA | 1.8 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
| Rotatable Bond Count | 1 | [2] |
Spectroscopic Profile
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¹H NMR: Expect signals for the aromatic protons on the phenol ring, likely showing splitting patterns characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amine (NH) proton and another for the hydroxyl (OH) proton would also be anticipated, with chemical shifts dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon atom within the thiatriazole ring would have a distinct chemical shift.
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IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=N stretching (around 1615 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹)[1].
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UV-Visible Spectroscopy: Arylamino-thiatriazoles typically show absorption maxima in the 230-300 nm range[3]. The phenol chromophore would contribute to this profile.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
The most plausible synthesis for 5-amino-substituted 1,2,3,4-thiatriazoles involves the diazotization of a corresponding thiosemicarbazide precursor[1]. For the target molecule, this would involve the reaction of 4-(4-hydroxyphenyl)thiosemicarbazide with an acidic solution of sodium nitrite at low temperatures.
This reaction is mechanistically critical as it leverages the reactivity of the terminal amine of the thiosemicarbazide to form a diazonium salt, which then undergoes intramolecular cyclization with the sulfur atom to yield the thiatriazole ring. The choice of a low-temperature environment (e.g., an ice bath) is crucial to control the exothermic nature of the diazotization and prevent the premature decomposition of both the diazonium intermediate and the final thiatriazole product.
Caption: Proposed synthesis workflow for the target compound.
Representative Experimental Protocol (Hypothetical)
This protocol is a generalized representation based on known procedures for similar compounds and has not been experimentally validated for this specific molecule[1].
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Preparation: Suspend 1.0 equivalent of 4-(4-hydroxyphenyl)thiosemicarbazide in aqueous hydrochloric acid (e.g., 15% HCl) in a reaction vessel equipped with a magnetic stirrer.
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Cooling: Cool the suspension in an ice-salt bath to maintain a temperature between 0°C and 10°C. This is a critical step to ensure the stability of the intermediates.
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Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cooled, stirring suspension over a period of 10-15 minutes. The slow addition rate is essential for controlling the reaction exotherm.
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Reaction: Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure the completion of the cyclization.
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Isolation: Isolate the resulting solid product via suction filtration.
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Washing: Wash the filtered product with several portions of ice-cold water to remove residual acid and salts.
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Drying: Dry the product under vacuum. Due to the thermal instability of thiatriazoles, elevated temperatures should be avoided.
Chemical Stability and Reactivity
The 1,2,3,4-thiatriazole ring is known to be thermally labile. Upon heating, it can decompose, often violently, by extruding molecular nitrogen (N₂) and elemental sulfur (S)[1]. This property necessitates careful handling, particularly avoiding high temperatures during synthesis, purification, and storage. The phenol group can undergo typical reactions such as O-alkylation or acylation, but such reactions must be conducted under conditions that do not compromise the integrity of the thiatriazole ring.
Potential Biological Significance and Applications
While no specific biological activity data has been published for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, the broader classes of thiadiazole and triazole derivatives are subjects of intense investigation in drug discovery[4][5]. The rationale for synthesizing and studying this specific molecule likely stems from the proven utility of these heterocyclic scaffolds.
Heterocyclic compounds containing nitrogen and sulfur are prevalent in pharmaceuticals due to their ability to engage in various biological interactions[4][6]. The thiadiazole core, for instance, is a bioisostere of pyrimidine and can interfere with nucleic acid replication processes, making it a target for anticancer drug design. The aminophenol substructure is also found in compounds with antiproliferative effects.
Caption: Key pharmacological activities of related thiatriazole/thiadiazole derivatives.
The potential areas of interest for this compound include:
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Anticancer Activity: Many thiadiazole derivatives have been synthesized and evaluated as inhibitors of protein kinases (e.g., EGFR) or enzymes like COX-2, which are implicated in cancer progression[7][8].
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Antimicrobial Activity: The triazole ring is a well-known pharmacophore in antifungal and antibacterial agents. Derivatives have shown promise in overcoming microbial resistance[9][10].
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Antioxidant Properties: Phenolic compounds are classic antioxidants. The combination with a thiatriazole ring could lead to novel free radical scavenging activity[11].
Safety and Handling
Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is classified with the following hazards:
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H315: Causes skin irritation[2].
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H319: Causes serious eye irritation[2].
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H335: May cause respiratory irritation[2].
Handling Recommendations:
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Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Store in a cool, dry place away from heat sources to prevent thermal decomposition.
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Given the explosive potential of some related thiatriazoles upon heating, small-scale experiments are advised until the thermal stability of this specific compound is well-characterized[1].
Conclusion and Future Directions
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a compound of interest due to its hybrid structure, combining a biologically active thiatriazole ring with a phenol moiety. While its fundamental chemical properties can be estimated, a significant gap exists in the experimental literature regarding its validated synthesis, the specific properties of its hydrate form, and its pharmacological profile.
Future research should focus on:
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Validated Synthesis and Characterization: A detailed, reproducible synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS) and determination of physical properties like melting point (or decomposition temperature) and solubility.
-
Hydrate Characterization: If a stable hydrate can be formed, its stoichiometry and properties should be thoroughly investigated.
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Biological Screening: The compound should be screened in a panel of assays relevant to the known activities of thiatriazoles, such as anticancer, antimicrobial, and antioxidant assays, to determine its specific biological activity and potential for therapeutic development.
This guide provides a solid baseline for initiating such research, grounded in the available data and established principles of medicinal chemistry.
References
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The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Course Hero. [Link]
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One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/One-Pot-Synthesis-of-Novel-4-%5B(5-Aryl-1-%2C3-%2C-Derivatives-Mohan-Kumar/a5875225d3042078f4b0451a44e548053c893638]([Link]
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Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]
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Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]
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